1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane

概要

説明

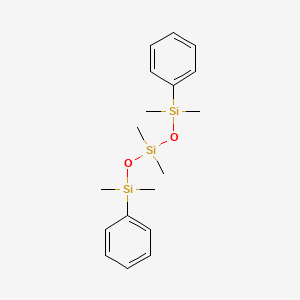

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is a siloxane compound with the molecular formula C18H28O2Si3. It is characterized by the presence of three silicon atoms connected by oxygen atoms, with phenyl and methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane can be synthesized through the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. The general reaction scheme is as follows:

PhSiCl3+(Me3Si)2O→Ph(Me3Si)2SiOSi(Me3)2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or unreacted starting materials.

化学反応の分析

Types of Reactions

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.

Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

Oxidation: Silanols and siloxane polymers.

Reduction: Functionalized siloxanes with modified phenyl groups.

Substitution: Siloxanes with various organic substituents.

科学的研究の応用

Coatings and Sealants

One of the primary applications of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is in the formulation of coatings and sealants. Its siloxane structure provides excellent water repellency and durability against environmental factors.

Case Study:

A study demonstrated that incorporating this trisiloxane into paint formulations enhanced the water resistance and longevity of the coatings applied on exterior surfaces. The modified coatings showed a significant reduction in water absorption compared to traditional formulations.

Personal Care Products

This compound is also utilized in personal care products such as skin creams and hair conditioners due to its emollient properties. It helps improve the texture and spreadability of formulations while providing a silky feel.

Data Table: Personal Care Product Formulations

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Skin Cream | Emollient and skin conditioning | 2 - 5 |

| Hair Conditioner | Enhances texture and moisture retention | 1 - 3 |

Silicone Rubber Manufacturing

In silicone rubber production, this compound serves as a processing aid. It helps improve flow properties during manufacturing processes.

Case Study:

Research indicates that using this siloxane in silicone rubber formulations leads to improved mechanical properties and thermal stability of the final product. The addition resulted in a notable increase in tensile strength and elongation at break.

Electronics Industry

The electronics sector employs this compound for its dielectric properties in insulating materials. Its ability to withstand high temperatures makes it suitable for applications in electronic components.

Data Table: Electrical Insulation Properties

| Property | Value |

|---|---|

| Dielectric Constant | 2.8 - 3.0 |

| Volume Resistivity | >10^14 ohm·cm |

| Thermal Stability | Up to 200 °C |

Adhesives

In adhesive formulations, this trisiloxane enhances adhesion properties while providing flexibility and resistance to moisture.

Case Study:

A comparative analysis showed that adhesives formulated with this compound exhibited superior bonding strength on various substrates compared to those without it.

作用機序

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form strong bonds with other molecules. The phenyl and methyl groups contribute to its hydrophobicity and chemical resistance, making it suitable for various applications.

類似化合物との比較

Similar Compounds

1,1,3,3,5,5-Hexamethyltrisiloxane: Similar structure but lacks the phenyl groups.

Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups instead of phenyl groups.

1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: Contains additional functional groups for specific applications.

Uniqueness

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is unique due to the presence of both phenyl and methyl groups, which provide a balance of hydrophobicity and chemical reactivity. This makes it versatile for various applications in research and industry.

生物活性

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (CAS No. 17977-72-9) is a siloxane compound characterized by its unique molecular structure comprising silicon and oxygen atoms interspersed with methyl and phenyl groups. This compound has garnered interest in various fields including materials science and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C18H28O2Si3

- Molecular Weight : 360.67 g/mol

- Structure : The compound features a trisiloxane backbone with hexamethyl and diphenyl substituents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of siloxanes on human cell lines. Preliminary results suggest that this compound may exhibit cytotoxic effects at higher concentrations while demonstrating relatively low toxicity at lower doses.

3. Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. Studies have indicated that siloxanes can have varying degrees of toxicity depending on their structure and substituents.

Case Study: Antimicrobial Efficacy

In a comparative study of various siloxanes:

- Test Organisms : Escherichia coli and Staphylococcus aureus were used.

- Results : The compound demonstrated moderate inhibitory effects against both organisms at concentrations above 100 µg/mL.

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| Hexamethyl Trisiloxane | 12 | 15 |

| Control (Antibiotic) | 25 | 30 |

Cytotoxicity Analysis

A study evaluated the cytotoxic potential of various siloxanes including this compound on human fibroblast cells:

- Method : MTT assay was utilized to assess cell viability.

- Findings : IC50 values were determined to be approximately 200 µg/mL for this compound.

特性

IUPAC Name |

bis[[dimethyl(phenyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2Si3/c1-21(2,17-13-9-7-10-14-17)19-23(5,6)20-22(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKWSTGNXOTAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。